Cefepime E-isomer is a stereoisomer of Cefepime, a fourth-generation cephalosporin antibiotic. While Cefepime exists as a mixture of Z and E isomers, with the Z isomer exhibiting the desired antibacterial activity, the E-isomer is considered an impurity in pharmaceutical preparations. [, ] As such, its presence in Cefepime preparations is strictly controlled.
Cefepime was developed in the late 1980s by the pharmaceutical company Bristol-Myers Squibb and was approved by the U.S. Food and Drug Administration in 1996. It is marketed under various brand names, including Maxipime.
Cefepime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is characterized by its broad spectrum of activity and enhanced stability against beta-lactamases compared to earlier generations of cephalosporins.
Cefepime can be synthesized through several methods, with a notable approach involving the following steps:
This method emphasizes the use of specific solvents to minimize isomerization during synthesis, which is crucial for maintaining product quality.
Cefepime's molecular formula is CHNOS, and it has a molecular weight of approximately 477.5 g/mol. The structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.
Cefepime undergoes various chemical reactions that are pivotal for its function:
These reactions are critical for understanding cefepime's pharmacodynamics and its role in treating resistant bacterial infections.
Cefepime's mechanism involves inhibiting bacterial cell wall synthesis through binding to PBPs, which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to:
The pharmacokinetics of cefepime show complete absorption post-injection, with a volume of distribution around 18 L and low plasma protein binding (approximately 20%) .
These properties are essential for formulating cefepime into effective pharmaceutical preparations.
Cefepime is utilized in various clinical settings due to its broad-spectrum activity:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: